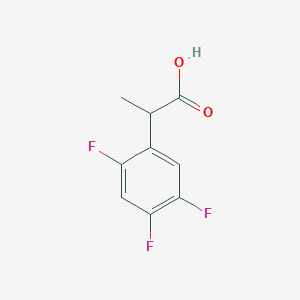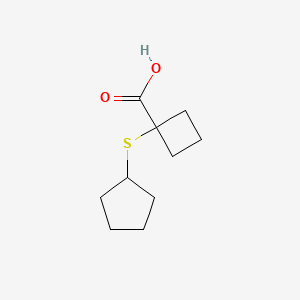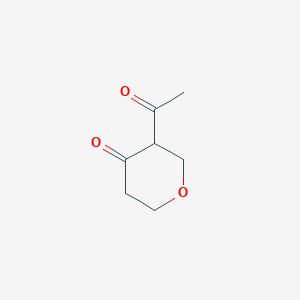
(2S)-2-(Bromomethyl)-1,1-difluorocyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(Bromomethyl)-1,1-difluorocyclopropane is a cyclopropane derivative characterized by the presence of bromomethyl and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Bromomethyl)-1,1-difluorocyclopropane typically involves the bromination of a suitable precursor. One common method involves the reaction of a difluorocyclopropane derivative with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Bromomethyl)-1,1-difluorocyclopropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of azides, ethers, or thioethers.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl-substituted cyclopropane derivatives.
Scientific Research Applications
(2S)-2-(Bromomethyl)-1,1-difluorocyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-(Bromomethyl)-1,1-difluorocyclopropane involves its interaction with molecular targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The difluoromethyl group contributes to the compound’s stability and lipophilicity, enhancing its ability to interact with hydrophobic environments and molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(Bromomethyl)tetrahydrofuran
- (2S)-2-(Bromomethyl)morpholine-4-carboxylate
- (2S)-2-(Bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate
Uniqueness
(2S)-2-(Bromomethyl)-1,1-difluorocyclopropane is unique due to the presence of both bromomethyl and difluoromethyl groups on a cyclopropane ring. This combination imparts distinct chemical reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C4H5BrF2 |
|---|---|
Molecular Weight |
170.98 g/mol |
IUPAC Name |
(2S)-2-(bromomethyl)-1,1-difluorocyclopropane |
InChI |
InChI=1S/C4H5BrF2/c5-2-3-1-4(3,6)7/h3H,1-2H2/t3-/m1/s1 |
InChI Key |
TUDJNSKRXIUOAJ-GSVOUGTGSA-N |
Isomeric SMILES |
C1[C@@H](C1(F)F)CBr |
Canonical SMILES |
C1C(C1(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5-{[(2-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B13066602.png)


![1-[(3-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13066609.png)



![N-[(4-chloro-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B13066647.png)
![6,9-Dioxa-2-azaspiro[3.6]decane](/img/structure/B13066649.png)




